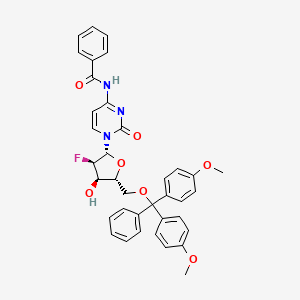

5'-O-DMT-N4-Bz-2'-F-dC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5’-O-DMT-N4-Bz-2’-F-dC: is a nucleoside analog that has protective and modification effects. It is a derivative of 2’-deoxycytidine, where the 2’-hydroxyl group is replaced by a fluorine atom, the 5’-hydroxyl group is protected by a 4,4’-dimethoxytrityl group, and the N4 position is benzoylated. This compound is primarily used in the synthesis of modified oligonucleotides for various research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-N4-Bz-2’-F-dC involves several steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

Fluorination: The 2’-hydroxyl group is replaced by a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Benzoylation: The N4 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of 5’-O-DMT-N4-Bz-2’-F-dC follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically purified using column chromatography and characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 5’-O-DMT-N4-Bz-2’-F-dC kann Oxidationsreaktionen eingehen, insbesondere an der 2’-Fluorogruppe.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen an der N4-Benzoylgruppe reduziert werden.

Substitution: Die 5’-Dimethoxytritylgruppe kann durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Saure Bedingungen, wie z. B. die Behandlung mit Essigsäure, können die Dimethoxytritylgruppe entfernen.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung von 2’-Fluor-2’-Desoxyuridinderivaten.

Reduktion: Bildung von N4-debenzoylierten Derivaten.

Substitution: Bildung von 5’-Hydroxyl-Derivaten oder anderen geschützten Nukleosiden

Wissenschaftliche Forschungsanwendungen

Chemie: : 5’-O-DMT-N4-Bz-2’-F-dC wird bei der Synthese von modifizierten Oligonukleotiden verwendet, die für die Untersuchung von DNA- und RNA-Interaktionen sowie für die Entwicklung von Antisense-Therapien unerlässlich sind.

Biologie: : Die Verbindung wird verwendet, um die Mechanismen der DNA-Replikation und -Reparatur zu untersuchen. Sie wird auch bei der Untersuchung von enzymkatalysierten Spaltungsprozessen in DNA eingesetzt.

Medizin: : Modifizierte Oligonukleotide, die 5’-O-DMT-N4-Bz-2’-F-dC enthalten, werden auf ihr Potenzial in der Gentherapie und als antivirale Mittel untersucht.

Industrie: : Die Verbindung wird bei der Herstellung von diagnostischen Werkzeugen und als Forschungsreagenz in verschiedenen biochemischen Assays verwendet .

5. Wirkmechanismus

5’-O-DMT-N4-Bz-2’-F-dC entfaltet seine Wirkungen, indem es während der Synthese in DNA- oder RNA-Stränge eingebaut wird. Das Vorhandensein der 2’-Fluorogruppe erhöht die Stabilität der Nukleinsäure-Duplexe und macht sie resistenter gegen enzymatischen Abbau. Die 5’-Dimethoxytritylgruppe bietet Schutz während der Synthese, und die N4-Benzoylgruppe kann selektiv entfernt werden, um weitere Modifikationen zu ermöglichen. Die Verbindung zielt auf DNA-Polymerasen und andere Enzyme ab, die am Nukleinsäurestoffwechsel beteiligt sind .

Wirkmechanismus

5’-O-DMT-N4-Bz-2’-F-dC exerts its effects by incorporating into DNA or RNA strands during synthesis. The presence of the 2’-fluoro group enhances the stability of the nucleic acid duplexes, making them more resistant to enzymatic degradation. The 5’-dimethoxytrityl group provides protection during synthesis, and the N4-benzoyl group can be selectively removed to allow further modifications. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5’-O-DMT-N4-Bz-2’-Desoxycytidin: Fehlt die 2’-Fluorogruppe, was sie in Nukleinsäure-Duplexe weniger stabil macht.

5’-O-DMT-N4-Bz-2’-Fluor-2’-Desoxyuridin: Enthält eine Uracil-Base anstelle von Cytosin, was ihre Basenpaarungseigenschaften verändert.

5’-O-DMT-N4-Bz-2’-Fluor-2’-Desoxyadenosin: Enthält eine Adenin-Base, die mit Thymin anstelle von Guanin paart.

Einzigartigkeit: : 5’-O-DMT-N4-Bz-2’-F-dC ist einzigartig aufgrund der Kombination der 2’-Fluorogruppe, die die Stabilität erhöht, und der Schutzgruppen an den 5’- und N4-Positionen, die selektive Modifikationen während der Oligonukleotid-Synthese ermöglichen .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIBEZUVTIPFOJ-NHASGABXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34FN3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)

![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)

![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)

![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)